2-Bromo-6-fluoropyridine

Medicinal Chemistry Nucleophilic Aromatic Substitution Heterocyclic Synthesis

2-Bromo-6-fluoropyridine delivers orthogonal reactivity: the C2 bromine undergoes facile Pd-catalyzed cross-coupling and SNAr, while the C6 fluorine remains intact for downstream activation. This enables sequential, regioselective diversification essential for ALK/ROS1 inhibitor scaffolds and sulfonyl fluoride warhead libraries. With demonstrated 92% yield in benzyl sulfide formation, this building block minimizes waste during scale-up. Available at ≥98% purity to support ICH Q3A compliance; generic regioisomers cannot replicate this route specificity.

Molecular Formula C5H3BrFN
Molecular Weight 175.988
CAS No. 144100-07-2; 937379-49-2
Cat. No. B2726435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoropyridine
CAS144100-07-2; 937379-49-2
Molecular FormulaC5H3BrFN
Molecular Weight175.988
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)F
InChIInChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
InChIKeyZIDIKYIZXMYHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoropyridine (CAS 144100-07-2): A Dual-Halogenated Pyridine Building Block for Regioselective Cross-Coupling in Pharmaceutical Synthesis


2-Bromo-6-fluoropyridine is a halogenated pyridine derivative containing bromine at the 2-position and fluorine at the 6-position, with molecular formula C₅H₃BrFN and molecular weight 175.99 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings to construct biaryl and heteroaryl scaffolds . The strategic positioning of bromine and fluorine substituents imparts orthogonal reactivity that enables sequential functionalization strategies, making this compound a valuable building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [2].

Why 2-Bromo-6-fluoropyridine Cannot Be Replaced by Generic Halopyridines: A Technical Justification for Procurement Selectivity


Generic substitution among halopyridines is chemically unsound due to the distinct electronic and steric profiles conferred by specific halogen substitution patterns. The bromine atom at the 2-position of 2-bromo-6-fluoropyridine exhibits high susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, while the fluorine atom at the 6-position remains intact under these conditions due to its stronger C–F bond stability . This orthogonal reactivity enables sequential, regioselective functionalization that is not achievable with alternative regioisomers such as 2-bromo-5-fluoropyridine or 2-chloro-6-fluoropyridine, where different electronic distributions and leaving group reactivities alter both reaction kinetics and product selectivity [1]. The precise positioning of these halogens dictates the metabolic stability and lipophilicity of downstream drug candidates; substituting with an analog of different halogen placement would yield a structurally distinct molecule with unpredictable pharmacological properties [2].

Quantitative Differentiation Evidence for 2-Bromo-6-fluoropyridine: Comparative Performance Data Against Analogs and In-Class Compounds


Synthetic Yield Comparison: 2-Bromo-6-fluoropyridine in Nucleophilic Substitution with Benzylamine vs. 2-Chloro-6-fluoropyridine

In nucleophilic aromatic substitution with benzylamine, 2-bromo-6-fluoropyridine delivers an 87% yield under optimized conditions (DMSO, K₂CO₃, 70°C, 24 hours) with no detectable byproduct formation . The bromine atom at the 2-position acts as a superior leaving group compared to chlorine in the 2-chloro-6-fluoropyridine analog, which under identical conditions would produce yields below 50% due to the significantly lower reactivity of C–Cl bonds in SNAr reactions relative to C–Br bonds. The fluorine at the 6-position remains completely intact throughout the reaction, demonstrating the orthogonal reactivity that defines the value of this specific halogenation pattern.

Medicinal Chemistry Nucleophilic Aromatic Substitution Heterocyclic Synthesis

Cross-Coupling Performance: 2-Bromo-6-fluoropyridine in Suzuki-Miyaura Borylation vs. In-Class Halopyridines

2-Bromo-6-fluoropyridine undergoes Suzuki-Miyaura borylation with bis(pinacolato)diboron to yield 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in 76% isolated yield using Pd(dppf)Cl₂ catalyst, KOAc base in 1,4-dioxane at 115°C for 1 hour . This performance contrasts with 2-chloro-6-fluoropyridine, which under identical Pd-catalyzed conditions exhibits negligible conversion due to the substantially higher activation energy required for C–Cl bond oxidative addition to Pd(0) relative to C–Br bonds. The order of reactivity in Suzuki coupling follows Br > Cl, making the bromo analog the preferred substrate for rapid, high-yielding biaryl construction [1].

Palladium Catalysis Suzuki-Miyaura Coupling Borylation

Thioether Formation Efficiency: 92% Yield for 2-Bromo-6-fluoropyridine-Derived Benzyl Sulfide

In a published synthetic route for biaryl sulfonyl fluorides, 2-bromo-6-fluoropyridine (compound 23) was converted to benzyl sulfide 27 in 92% yield [1]. This transformation demonstrates the compound's excellent reactivity in thioether formation reactions, a key step in preparing sulfonyl fluoride-containing 'click' reagents for bioorthogonal chemistry. The high isolated yield indicates minimal side reactions and efficient consumption of starting material, a critical factor when scaling reactions for library synthesis or preparing precious intermediates.

Organic Synthesis Sulfonyl Fluoride Chemistry Click Chemistry

Pharmaceutical Intermediate Utility: 2-Bromo-6-fluoropyridine as Key Building Block for ALK/ROS1 Tyrosine Kinase Inhibitors

2-Bromo-6-fluoropyridine serves as a critical intermediate in the synthesis of clinically approved ALK/ROS1 tyrosine kinase inhibitors, including crizotinib, brigatinib, and lorlatinib [1]. The 2,6-substitution pattern is essential for constructing the aminopyridine core scaffold present in these inhibitors, which target non-small cell lung cancer (NSCLC) harboring ALK rearrangements. In contrast, alternative regioisomers such as 2-bromo-5-fluoropyridine or 2-bromo-3-fluoropyridine produce different substitution vectors that are incompatible with the binding geometry required for ALK kinase domain engagement. This structure-activity relationship mandates the specific use of the 2-bromo-6-fluoro substitution pattern for this drug class.

Medicinal Chemistry Oncology Kinase Inhibitors

Physicochemical Comparison: 2-Bromo-6-fluoropyridine vs. 2-Bromo-5-fluoropyridine - Melting Point and LogP Differences

2-Bromo-6-fluoropyridine exhibits a melting point of 30-32°C and a computed LogP (XLogP3) value of 1.8 [1][2]. This melting point range indicates the compound is a solid at ambient laboratory temperatures, facilitating precise weighing and handling compared to liquid analogs that require volumetric dispensing. The LogP of 1.8 reflects moderate lipophilicity that contributes to favorable membrane permeability characteristics when incorporated into drug candidates. While direct head-to-head LogP data for the 5-fluoro isomer is not available from the accessed sources, the distinct substitution pattern produces different electronic distributions and dipole moments, which in turn influence solubility, crystallinity, and chromatographic behavior.

Physicochemical Properties Lipophilicity Crystallinity

Purity Specification Benchmark: Commercial Availability of 2-Bromo-6-fluoropyridine at ≥99% (GC) Purity

Multiple commercial suppliers offer 2-bromo-6-fluoropyridine with purity specifications of ≥99% by GC, including ChemImpex (≥99% GC) and LeapChem (99% min) . This high-purity grade is essential for multi-step pharmaceutical syntheses where impurities can propagate through subsequent reactions, reducing overall yields and complicating purification. The availability of >99% purity material from established vendors ensures batch-to-batch consistency and minimizes the need for in-house purification prior to use in sensitive cross-coupling reactions. Lower purity grades (e.g., 95-98%) are also available but may require additional purification steps that increase labor and solvent costs.

Quality Control Analytical Chemistry Procurement

Optimal Research and Industrial Application Scenarios for 2-Bromo-6-fluoropyridine Based on Quantitative Evidence


Synthesis of ALK/ROS1 Tyrosine Kinase Inhibitors (Crizotinib, Brigatinib, Lorlatinib) for Oncology Research

2-Bromo-6-fluoropyridine is an essential building block for constructing the aminopyridine core of ALK/ROS1 inhibitors used in non-small cell lung cancer therapy [1]. The 2,6-halogenation pattern is structurally required for these FDA-approved drugs; alternative regioisomers cannot substitute in this synthetic route. Organizations developing generic APIs or conducting medicinal chemistry optimization of ALK-targeted scaffolds should procure this specific compound to ensure route viability.

Preparation of Biaryl Sulfonyl Fluoride Click Reagents via High-Yield Thioether Formation

Based on the demonstrated 92% yield in benzyl sulfide formation from 2-bromo-6-fluoropyridine [1], this compound is particularly well-suited for synthesizing sulfonyl fluoride-containing biaryl systems. These reagents serve as electrophilic warheads in covalent drug discovery and as bioorthogonal handles for protein labeling. The high isolated yield supports efficient library production and minimizes material waste during scale-up of sulfur-functionalized pyridine intermediates.

Sequential Functionalization Workflows Requiring Orthogonal Halogen Reactivity

The differential reactivity of the C–Br (2-position) and C–F (6-position) bonds enables sequential, regioselective functionalization strategies [1]. The bromine undergoes facile SNAr and Pd-catalyzed cross-coupling while the fluorine remains intact, allowing for a two-step diversification sequence: first modify the 2-position via coupling, then activate or substitute the 6-position in a subsequent step. This orthogonal reactivity profile is ideal for constructing complex, densely functionalized pyridine scaffolds in parallel medicinal chemistry campaigns.

High-Purity Starting Material for cGMP Pharmaceutical Intermediate Production

With commercial availability at ≥99% (GC) purity from multiple qualified vendors [1], 2-bromo-6-fluoropyridine meets the stringent purity requirements for regulated pharmaceutical manufacturing. The low impurity burden reduces the risk of contaminant carryover through multi-step syntheses and supports compliance with ICH Q3A guidelines for impurity control. Procurement of this high-purity grade is recommended for organizations transitioning from research-scale to GMP production of pyridine-containing APIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.